N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
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Properties
IUPAC Name |
N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c22-18(15-11-23-13-4-1-2-5-14(13)24-15)21-10-12-17(20-8-7-19-12)16-6-3-9-25-16/h1-9,15H,10-11H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRMRWJYJQOFBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCC3=NC=CN=C3C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural framework characterized by:
- Dihydrobenzo[b][1,4]dioxine : This moiety is known for its diverse biological activities.
- Pyrazine and Thiophene Rings : These heterocycles contribute to the compound's pharmacological properties.
The biological activity of this compound is thought to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease progression, similar to other compounds with related structures.
- Receptor Interaction : It could interact with cellular receptors, modulating various signaling pathways crucial for cellular functions.
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Studies have shown that derivatives with similar structures can inhibit cancer cell migration and proliferation. For instance:
- Cathepsin X Inhibition : Compounds with the 2,3-dihydrobenzo[b][1,4]dioxine moiety have been identified as potent inhibitors of cathepsin X, a cysteine peptidase involved in cancer progression .
Neuroprotective Effects
The ability to enhance neuritogenesis suggests potential applications in neurodegenerative diseases. Compounds targeting cathepsin X have shown promise in promoting nerve growth factor activity .
Research Findings
Recent studies have provided insights into the efficacy of related compounds:
| Compound | Activity | IC50 (μM) | Selectivity |
|---|---|---|---|
| Compound 22 | Cathepsin X Inhibitor | 2.45 ± 0.05 | >100-fold vs. Cathepsin B |
| N/A | Neuritogenesis Enhancement | N/A | N/A |
Case Studies
- In vitro Studies : Various derivatives were screened for their ability to inhibit tumor cell migration and enhance neurite outgrowth in cultured cells. Results indicated a significant reduction in migration rates correlated with increased neuritogenic activity .
- Structure-Activity Relationship (SAR) : The presence of the 2,3-dihydrobenzo[b][1,4]dioxine structure was critical for the observed biological effects. Modifications to this moiety often resulted in decreased potency .
Q & A
Basic: What are the standard synthetic routes for N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide?
Answer:
The synthesis typically involves multi-step reactions, including:
- Coupling of thiophene-pyrazine intermediates with a benzo[d][1,4]dioxine carboxamide backbone via alkylation or amidation.
- Critical parameters : Temperature (60–100°C), solvent choice (DMF, THF, or dichloromethane), and reaction time (12–24 hrs) to optimize yield and purity.
- Purification via column chromatography or recrystallization is essential to isolate the final compound .
Basic: Which spectroscopic techniques are most effective for structural characterization?
Answer:
Key methods include:
- 1H/13C NMR : To confirm proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm) and carboxamide carbonyl signals (δ ~165–170 ppm).
- IR Spectroscopy : Identification of amide C=O stretches (~1680 cm⁻¹) and aromatic C-H vibrations.
- High-Resolution Mass Spectrometry (HRMS) : For molecular ion validation (e.g., [M+H]+ at m/z ~395–405).
- X-ray crystallography (if crystals are obtainable) for absolute configuration determination .
Advanced: How can researchers address low yields during the final amidation step?
Answer:
- Optimize coupling agents : Replace EDCl/HOBt with T3P or PyBOP for higher efficiency.
- Solvent selection : Switch to DMF or DMSO to enhance reagent solubility.
- Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate reaction kinetics.
- Monitor intermediates : Employ HPLC or TLC to identify side products (e.g., unreacted pyrazine-thiophene intermediates) .
Advanced: How should conflicting biological activity data be resolved across studies?
Answer:
- Standardize assays : Use consistent cell lines (e.g., HEK293 or HepG2) and controls.
- Validate purity : Ensure >95% purity via HPLC before biological testing.
- Dose-response curves : Compare EC50/IC50 values under identical conditions.
- Mechanistic studies : Probe target engagement (e.g., kinase inhibition) using SPR or fluorescence polarization .
Advanced: What computational methods elucidate electronic interactions in this compound?
Answer:
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The thiophene (electron-rich) and pyrazine (electron-deficient) moieties exhibit charge-transfer interactions.
- Molecular docking : Model binding with biological targets (e.g., enzymes or receptors) to rationalize structure-activity relationships.
- Solvent effects : Use PCM (Polarizable Continuum Model) to simulate polarity impacts on stability .
Advanced: How can crystallographic challenges be addressed for structural refinement?
Answer:
- Twinned data : Use SHELXL for twin refinement (BASF parameter adjustment).
- High-resolution datasets : Collect data at synchrotron sources (λ = 0.7–1.0 Å) to resolve disorder in the dihydrodioxine ring.
- Hydrogen bonding analysis : Identify key interactions (e.g., amide N-H⋯O=C) stabilizing the crystal lattice .
Advanced: What strategies mitigate compound instability during storage?
Answer:
- Storage conditions : -20°C under argon to prevent oxidation of the thiophene ring.
- Lyophilization : Convert to a stable powder form for long-term storage.
- Degradation monitoring : Use LC-MS monthly to detect hydrolysis of the carboxamide group .
Advanced: How does pH influence the compound’s reactivity in aqueous solutions?
Answer:
- Acidic conditions : Protonation of the pyrazine nitrogen may enhance solubility but risk carboxamide hydrolysis.
- Basic conditions : Deprotonation of the thiophene ring could alter electronic properties.
- Buffered systems : Use phosphate (pH 7.4) or acetate (pH 5.0) to mimic physiological or lysosomal environments .
Basic: What are the primary biological targets hypothesized for this compound?
Answer:
- Kinase inhibition : Pyrazine derivatives often target ATP-binding pockets (e.g., JAK2 or EGFR kinases).
- GPCR modulation : Thiophene-containing compounds may interact with serotonin or dopamine receptors.
- Antimicrobial activity : Assess against Gram-positive bacteria (e.g., S. aureus) via MIC assays .
Advanced: How to design a solubility-optimized formulation for in vivo studies?
Answer:
- Co-solvent systems : Use DMSO/PEG-400 (1:4 v/v) for IP/IV administration.
- Nanoparticle encapsulation : PLGA-based carriers to enhance bioavailability.
- Salt formation : Convert the carboxamide to a sodium salt for aqueous compatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
